

Benchmarking Azalamellarin N: A Comparative Guide to Kinase Inhibition

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Compound of Interest

Compound Name: Azalamellarin N

Cat. No.: B12383977

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of **Azalamellarin N**, a promising synthetic kinase inhibitor, against a panel of well-established kinase inhibitors. The data presented herein is intended to offer an objective comparison of its inhibitory potency and selectivity, supported by detailed experimental methodologies.

Executive Summary

Azalamellarin N, a synthetic lactam congener of the marine natural product lamellarin N, has demonstrated potent inhibitory activity against multiple protein kinases.^[1] Notably, it has been evaluated as a non-covalent inhibitor of the drug-resistant T790M/L858R mutant of the Epidermal Growth Factor Receptor (EGFR).^[1] This guide compares the inhibitory profile of **Azalamellarin N** and its parent compound, lamellarin N, with commercially available EGFR inhibitors and the broad-spectrum kinase inhibitor, Staurosporine.

Comparative Kinase Inhibition Profile

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of **Azalamellarin N**, its parent compound Lamellarin N, and selected benchmark inhibitors against various protein kinases. Lower IC₅₀ values indicate greater potency.

Table 1: Inhibition of EGFR by **Azalamellarin N** Analog and Standard EGFR Inhibitors

Compound	Kinase Target	IC50 (nM)
Azalamellarin N Analog ¹	EGFR (T790M/L858R)	1.7
Azalamellarin N Analog ¹	EGFR (Wild-Type)	4.6
Gefitinib	EGFR (Wild-Type)	13.06 - 77.26
Erlotinib	EGFR (Wild-Type)	~2-10
Osimertinib	EGFR (T790M/L858R)	~1-15
Osimertinib	EGFR (Wild-Type)	~100-200

¹Data for a highly active analog of **Azalamellarin N**.[\[1\]](#)

Table 2: Broader Kinase Inhibition Profile of Lamellarin N and Staurosporine

It is anticipated that **Azalamellarin N** exhibits a similar or more potent inhibitory profile against these kinases compared to its parent compound, Lamellarin N.

Compound	Kinase Target	IC50 (nM)
Lamellarin N	CDK1/cyclin B	70
Lamellarin N	CDK5/p25	25
Lamellarin N	GSK-3 α / β	5
Lamellarin N	PIM-1	55
Lamellarin N	DYRK1A	35
Staurosporine	PKC α	2
Staurosporine	PKA	15
Staurosporine	PKG	18
Staurosporine	CDK1/cyclin B	3
Staurosporine	GSK-3 β	10

Experimental Protocols

The following protocols describe standard methodologies for determining kinase inhibition.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compound (e.g., **Azalamellarin N**) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add the test compound, purified kinase, and the kinase-specific substrate to the kinase reaction buffer.
- Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the K_m value for the specific kinase).
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

- Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a detection reagent that converts ADP to a detectable signal (e.g., luminescence).
- Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

- Cancer cell line overexpressing EGFR (e.g., A431)
- Cell culture medium and supplements
- EGF (Epidermal Growth Factor)
- Test compound (e.g., **Azalamellarin N**)
- Lysis buffer
- Antibodies: anti-phospho-EGFR and anti-total-EGFR
- Western blotting or ELISA reagents

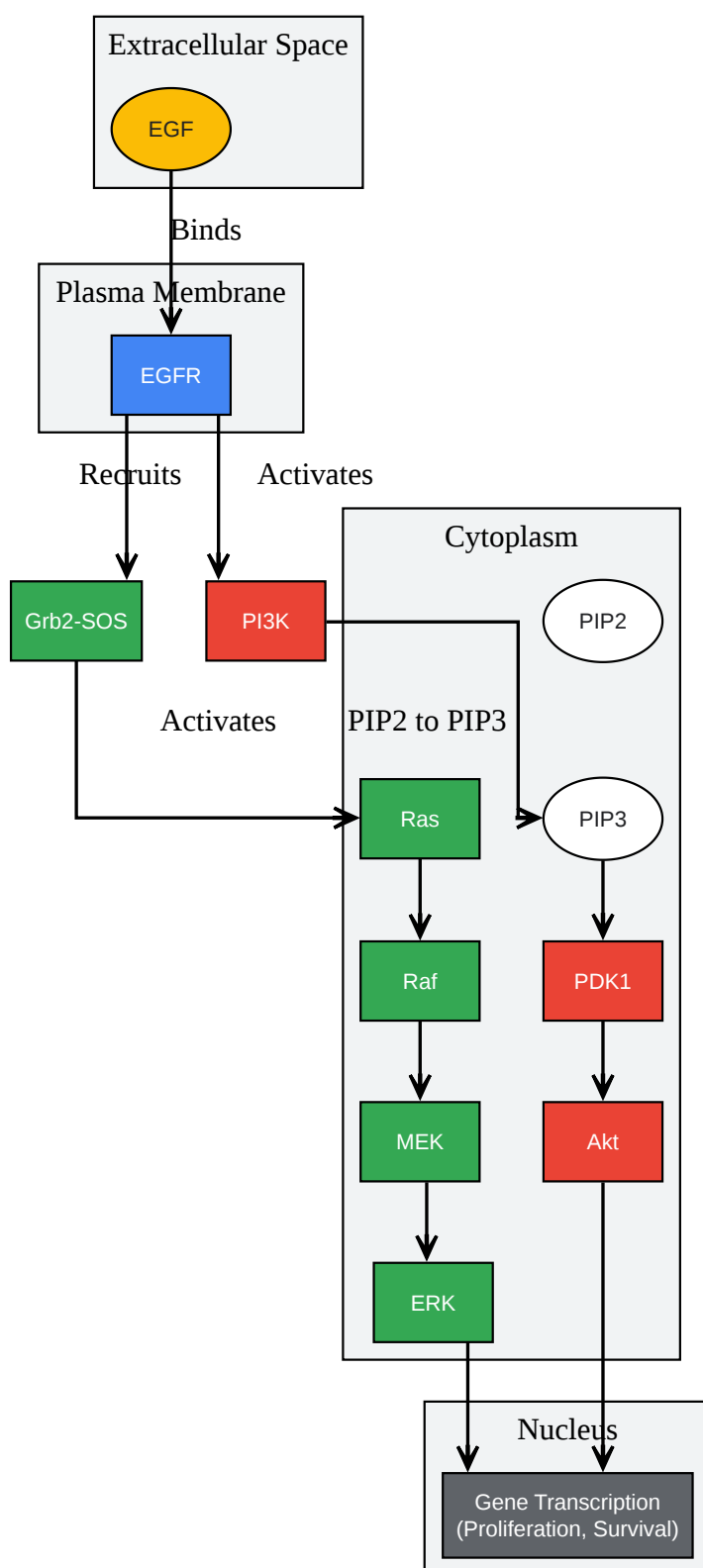
Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Starve the cells in a serum-free medium for several hours to reduce basal EGFR phosphorylation.

- Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
- Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to induce EGFR phosphorylation.
- Lyse the cells and collect the protein lysates.
- Quantify the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.
- Determine the inhibitory effect of the compound on EGFR phosphorylation relative to the total EGFR levels.

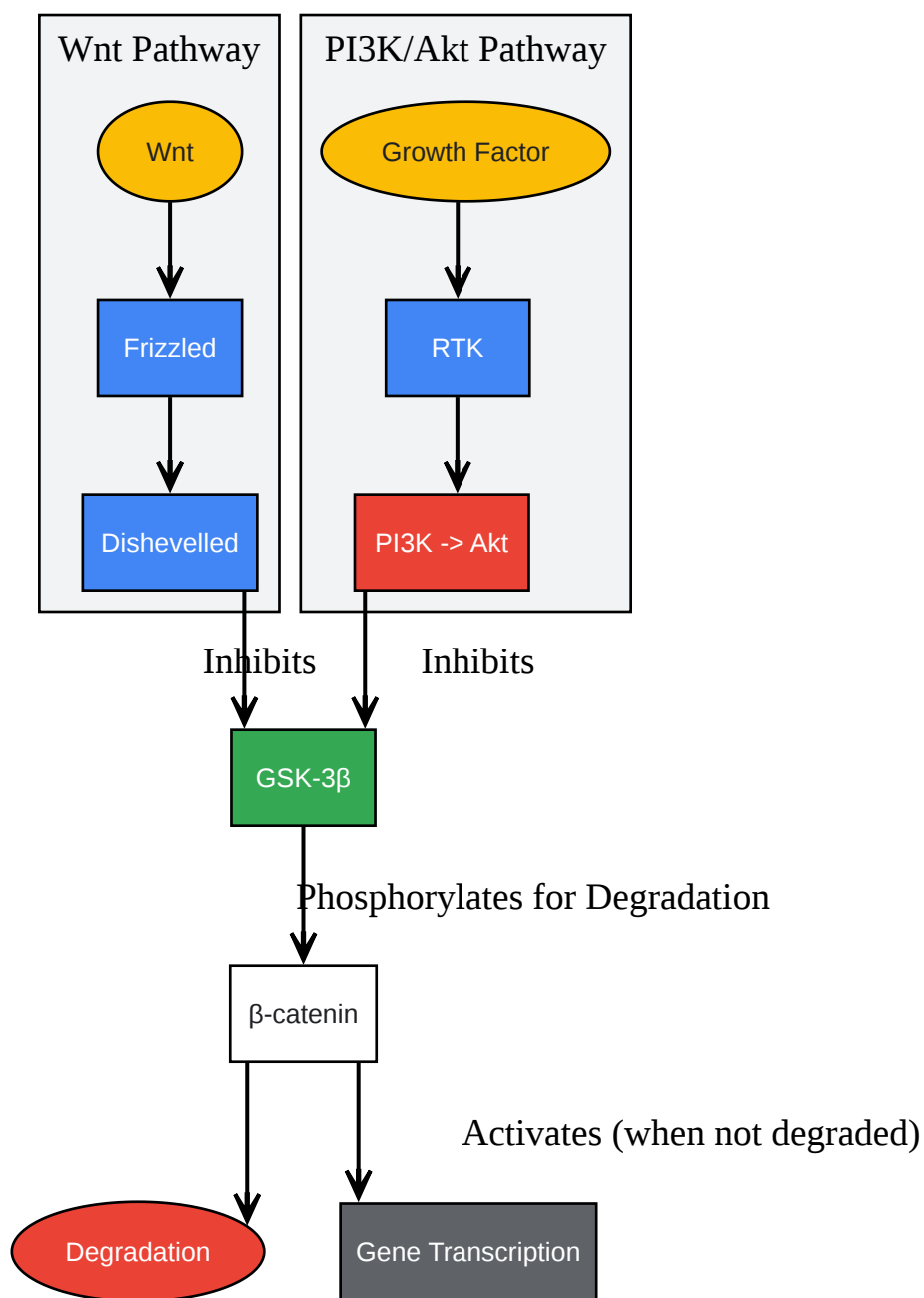
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for benchmarking kinase inhibitors.



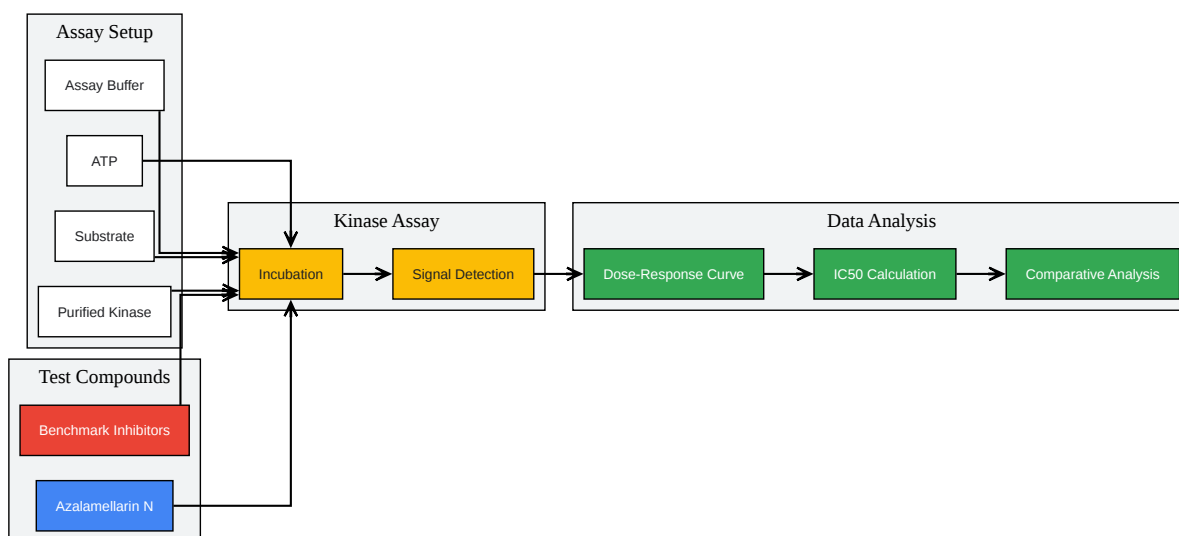
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Caption: EGFR Signaling Pathway



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Caption: GSK-3 Signaling Pathways



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Caption: Kinase Inhibitor Benchmarking Workflow

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References

- 1. researchgate.net [researchgate.net]

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